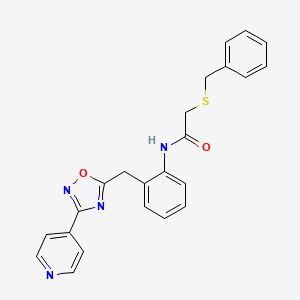

2-(benzylthio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

This compound features a benzylthio group (-S-CH₂C₆H₅) attached to an acetamide backbone, which is further substituted with a phenyl ring bearing a 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylmethyl moiety. The pyridinyl-oxadiazole core is a hallmark of bioactive molecules, often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c28-21(16-30-15-17-6-2-1-3-7-17)25-20-9-5-4-8-19(20)14-22-26-23(27-29-22)18-10-12-24-13-11-18/h1-13H,14-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXIIEUZPNPRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.49 g/mol. The structure features a benzylthio group, a pyridine ring, and an oxadiazole moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole moiety is known for its role in anticancer activity, acting as an inhibitor of specific enzymes involved in cancer cell proliferation. The proposed mechanism includes:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby blocking substrate access.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress and subsequent cell death.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(benzylthio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide against various cancer cell lines. For example:

These values indicate that the compound exhibits significant potency compared to standard chemotherapeutic agents.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins. For instance, docking against the epidermal growth factor receptor (EGFR) revealed a strong binding affinity with a binding energy of -7.90 kcal/mol. Such interactions suggest that the compound may serve as a lead for developing EGFR inhibitors.

Structure-Activity Relationships (SAR)

The presence of specific functional groups in 2-(benzylthio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is critical for its biological activity. The SAR studies indicate:

- Benzylthio Group : Enhances lipophilicity and facilitates cellular uptake.

- Oxadiazole Moiety : Key for anticancer activity; modifications at this position can significantly alter potency.

- Pyridine Ring : Contributes to the overall stability and interaction profile with biological targets.

Case Studies

Several research studies have evaluated the biological effects of similar compounds:

- Zhang et al. (2023) synthesized various oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays . Their findings indicated that certain modifications could enhance potency against multiple cancer cell lines.

- Hekal et al. (2020) explored the synthesis and biological evaluation of oxadiazol-phthalazinone derivatives, noting significant anti-proliferative effects linked to specific substituents on the oxadiazole ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole-Based Analogs

Compounds sharing the 1,2,4-oxadiazole scaffold but differing in substituents include:

- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (Activity: 5.797): This analog replaces the benzylthio group with a fluorinated indolinone system. The pyridin-4-yl acetamide moiety is retained, but the addition of a 3-methylisoxazole enhances steric bulk, possibly reducing activity compared to simpler oxadiazoles .

- N-(3-(hydroxyphenylmethyl)-1,2,4-oxadiazol-5-yl)acetamide : Here, the oxadiazole is substituted with a hydroxyphenylmethyl group, increasing hydrophilicity. The absence of a pyridinyl ring may limit target specificity .

Table 1: Key Oxadiazole Analogs

Triazole-Based Analogs

Triazole derivatives, though structurally distinct, share functional similarities:

- 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide: Replaces oxadiazole with a 1,2,4-triazole. The methoxy-methylphenyl acetamide may enhance metabolic stability .

- 2-[[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-benzyloxyphenyl)acetamide : Incorporates an ethoxyphenyl group on the triazole, increasing electron density and possibly altering target selectivity .

- 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide : Bromine atoms significantly increase molecular weight (523.244 g/mol) and lipophilicity, which may affect bioavailability .

Table 2: Key Triazole Analogs

Key Structural and Functional Differences

Core Heterocycle: Oxadiazoles (e.g., target compound): Offer rigidity and planar geometry, favoring interactions with flat binding pockets .

Substituent Effects: Pyridinyl vs. Quinolinyl: Quinolinyl-containing analogs (e.g., compounds) show reduced activity (5.58–5.408) compared to pyridinyl, likely due to excessive bulk . Electron-Donating Groups: Methoxy and ethoxy substituents (e.g., ) improve solubility but may reduce membrane penetration .

Q & A

Q. Experimental Example :

| Solubility (mg/mL) | Solvent System |

|---|---|

| 0.02 | Water |

| 1.5 | 10% DMSO/Water |

| 0.8 | PBS (pH 5.0) |

Advanced Question: How to design stability studies under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; oxadiazole rings are prone to hydrolysis under acidic/alkaline conditions .

- Photostability : Expose to UV light (λ = 254 nm) for 6 hours. Check for thioether bond cleavage using LC-MS .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the benzylthio group .

Basic Question: What are the key structural motifs influencing bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.